7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Overview
Description
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H9NO4. It is a derivative of quinoline, a structure known for its presence in various biologically active compounds.
Mechanism of Action
Target of Action
It is known that quinoline compounds often target dna gyrases and topoisomerases , which are essential enzymes for bacterial DNA replication.
Mode of Action
Quinoline compounds generally interact with their targets by inhibiting the action of dna gyrases and topoisomerases . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is a crucial process in DNA replication and transcription.
Biochemical Pathways
Quinoline compounds are known to interfere with dna replication and transcription in bacteria by inhibiting dna gyrases and topoisomerases . This disruption can lead to the cessation of bacterial growth and replication.
Pharmacokinetics
The pharmacokinetics of quinoline compounds can vary significantly depending on their specific chemical structure and the presence of functional groups .
Result of Action
The inhibition of dna gyrases and topoisomerases by quinoline compounds generally results in the disruption of bacterial dna replication and transcription, leading to the cessation of bacterial growth and replication .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of quinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and acetylation steps . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acids, while reduction can produce 4-hydroxyquinoline derivatives .
Scientific Research Applications
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline derivative with antibacterial properties.
Fluoroquinolonic acid: Used as an intermediate in the synthesis of ciprofloxacin, an antibacterial drug.
Nalidixic acid: Another quinoline derivative with antibacterial activity.
Uniqueness
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSWUKNDSMXKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316821 | |
Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-21-8 | |
Record name | 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63463-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 307163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC307163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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